N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic beta-carboline derivative characterized by a tetrahydro-beta-carboline core linked to a carboxamide moiety and a branched alkylamino side chain. Beta-carbolines are heterocyclic indole alkaloids known for diverse biological activities, including interactions with neurotransmitter receptors and enzymes such as monoamine oxidases (MAOs). The compound’s structure incorporates a 4-oxobutyl spacer and a 6-methylheptan-2-yl group, which may influence its pharmacokinetic properties, such as lipophilicity and membrane permeability.
Properties
Molecular Formula |
C24H36N4O2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-[4-(6-methylheptan-2-ylamino)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C24H36N4O2/c1-17(2)8-6-9-18(3)26-23(29)12-7-14-25-24(30)28-15-13-20-19-10-4-5-11-21(19)27-22(20)16-28/h4-5,10-11,17-18,27H,6-9,12-16H2,1-3H3,(H,25,30)(H,26,29) |
InChI Key |
MJXALZHWXJILSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CCCNC(=O)N1CCC2=C(C1)NC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common method includes the reaction of a beta-carboline derivative with a substituted butylamine. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Synthetic Routes
- Starting Materials : Beta-carboline derivatives and substituted butylamines.
- Reagents : Anhydrous solvents, potassium permanganate (for oxidation), sodium borohydride (for reduction).
- Conditions : Controlled temperature and pressure to optimize yield.
Chemistry
N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide serves as a precursor in synthesizing more complex molecules. Its unique structure allows for various chemical transformations that can lead to new compounds with potential applications in diverse fields.
Biology
Research indicates that this compound may influence cellular processes and enzyme activities. Studies focus on its interaction with specific molecular targets, potentially affecting signaling pathways that regulate physiological responses.
Medicine
The compound is under investigation for its therapeutic potential in treating conditions such as:
- Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for studies on neuroprotective effects.
- Cancer Treatment : Preliminary studies suggest it may exhibit anticancer properties by inhibiting tumor growth through various mechanisms.
Industry
In industrial applications, this compound is explored for its role in developing new materials and chemical products. Its properties may be harnessed in creating advanced polymers or specialty chemicals.
Case Studies and Findings
- Biological Activity : A study published in Sci. Pharm. highlighted the analgesic properties of related compounds within the beta-carboline class, suggesting that this compound could exhibit similar effects due to structural similarities .
- Molecular Docking Studies : Research focusing on molecular docking has shown that beta-carbolines can interact with key enzymes involved in metabolic pathways, indicating potential for drug development targeting metabolic disorders .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Precursor for complex molecules | Facilitates synthesis of derivatives |
| Biology | Influences cellular processes | Potential neuroprotective effects |
| Medicine | Therapeutic agent | Investigated for anticancer properties |
| Industry | Development of new materials | Explored for specialty chemical applications |
Mechanism of Action
The mechanism of action of N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Key Observations:
- Beta-Carboline vs. Beta-Lactam : The target compound’s beta-carboline core contrasts with the beta-lactam ring in ’s compound "o," which is associated with antibiotic activity. Beta-carbolines typically target neurological systems, while beta-lactams inhibit bacterial cell wall synthesis .
- Fluorophores () : IANBD and Atto Rho3B-Mal contain fluorogenic groups (e.g., nitrobenzoxadiazole, rhodamine) absent in the target compound, suggesting divergent applications in imaging versus receptor modulation .
Pharmacological and Functional Divergence
While the target compound’s carboxamide group is structurally analogous to the amide linkages in ’s beta-lactams, its biological targets likely differ. Beta-carbolines are implicated in MAO inhibition or 5-HT receptor modulation, whereas beta-lactams (e.g., penicillin derivatives) lack such mechanisms . ’s fluorophores, such as IANBD, are tailored for covalent protein labeling via thiol-reactive groups (e.g., iodoacetyl), a feature absent in the target molecule .
Biological Activity
N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (referred to as compound 1) is a member of the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of the biological activity of compound 1, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
Compound 1 is characterized by a complex structure that includes a beta-carboline nucleus and various functional groups that contribute to its biological activity. Its molecular formula is C₁₈H₃₁N₃O₂, with a molecular weight of approximately 313.46 g/mol.
Anticancer Activity
Recent studies have demonstrated that beta-carboline derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro evaluations have shown that compound 1 displays cytotoxic effects against various cancer cell lines. In particular, derivatives of beta-carbolines have been reported to exhibit IC50 values in the micromolar range against prostate (PC-3), glioma (U251), and ovarian (OVCAR-03) cancer cell lines. For example, related compounds have shown IC50 values as low as 0.48 µM against glioma cells .
Antimicrobial Activity
Beta-carbolines have also been evaluated for their antimicrobial properties:
- Microbial Testing : Compound 1 and its derivatives have shown activity against various pathogens, including bacteria and fungi. Notably, compounds with similar structures have demonstrated effectiveness against Candida albicans and Bacillus subtilis, indicating potential therapeutic applications in treating infections .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of compound 1:
- Cholinesterase Inhibition : The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is crucial for neuroprotective strategies. Studies have indicated that beta-carboline derivatives can act as potent inhibitors of these enzymes. For instance, kinetic studies using Ellman's method revealed that certain derivatives exhibit strong inhibition of BuChE, suggesting their potential in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the biological activities associated with beta-carboline derivatives:
- Anticancer Activity : A study synthesized various beta-carboline derivatives and evaluated their anticancer activity across multiple cell lines. The most active derivative exhibited an IC50 value below 1 µM against glioma cells, demonstrating significant promise for further development .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of a series of beta-carbolines against Bacillus subtilis and Candida albicans. The results indicated that modifications to the phenyl ring significantly enhanced antimicrobial potency .
- Neuroprotective Potential : Research focusing on cholinesterase inhibitors found that certain beta-carboline derivatives not only inhibited AChE but also showed selectivity towards BuChE, making them candidates for further development in Alzheimer's disease treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
